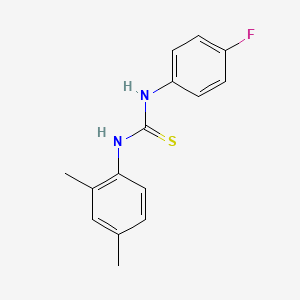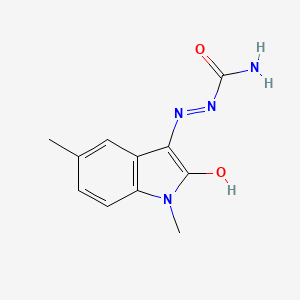![molecular formula C18H22N4O2 B5681382 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide, also known as OPB-9195, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound has shown promise in scientific research for its unique mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide involves the inhibition of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF). By inhibiting these targets, this compound can reduce inflammation and angiogenesis, which are key factors in the development and progression of many medical conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. These effects include the inhibition of COX-2 and VEGF activity, as well as the reduction of inflammation and angiogenesis. Additionally, this compound has been shown to have antioxidant and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its unique mechanism of action, which can provide insights into the development and progression of various medical conditions. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the validity of experimental results.
Future Directions
There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide. One potential area of study is the development of more potent and selective inhibitors of COX-2 and VEGF. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in treating various medical conditions. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine its effectiveness in improving patient outcomes.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its unique mechanism of action and biochemical effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new treatments for various medical conditions.
Synthesis Methods
The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)benzaldehyde with 2-(1H-pyrazol-1-yl)butanenitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and cardiovascular disease. In scientific research, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these conditions.
properties
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-16(22-12-4-10-20-22)18(24)19-13-14-6-8-15(9-7-14)21-11-3-5-17(21)23/h4,6-10,12,16H,2-3,5,11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXXNTATDHFDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)N2CCCC2=O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)





![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)